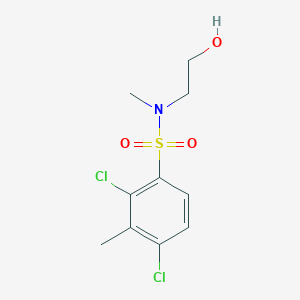
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with two chlorine atoms, a hydroxyethyl group, and a dimethylsulfonamide group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-N-(2-carboxyethyl)-N,3-dimethylbenzene-1-sulfonamide.
Reduction: Formation of 2,4-dichloro-N-(2-aminoethyl)-N,3-dimethylbenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with other functional groups through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
- 2,4-Dichloro-N-(2-hydroxyethyl)benzenecarboxamide
- 2,4-Dichloro-N-(2-hydroxyethyl)benzenesulfonamide
Uniqueness
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide is unique due to the presence of both the hydroxyethyl and dimethylsulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of interactions and applications compared to similar compounds.
属性
CAS 编号 |
633698-24-5 |
|---|---|
分子式 |
C10H13Cl2NO3S |
分子量 |
298.19 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-8(11)3-4-9(10(7)12)17(15,16)13(2)5-6-14/h3-4,14H,5-6H2,1-2H3 |
InChI 键 |
GBHWOVGLZJTZAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N(C)CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
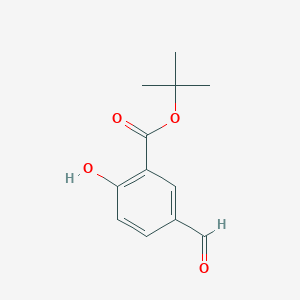
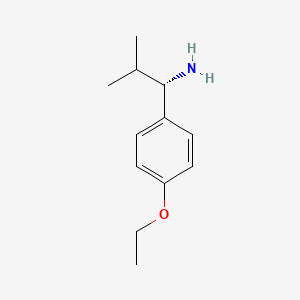


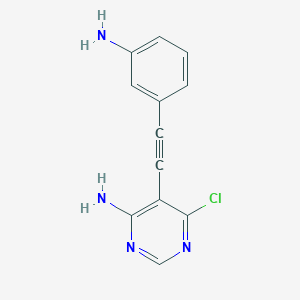
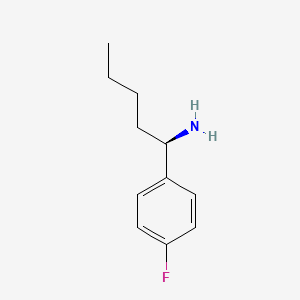
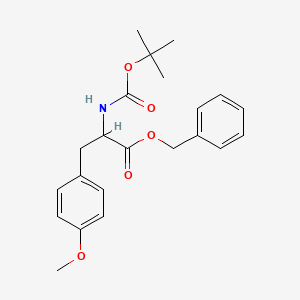
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
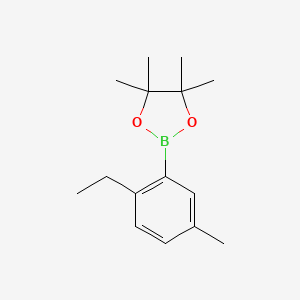
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)


